molecular formula ¹³C₅H₁₂O₅ B1161269 Ribitol-1,2,3,4,5-13C5

Ribitol-1,2,3,4,5-13C5

Cat. No.: B1161269
M. Wt: 157.11
Attention: For research use only. Not for human or veterinary use.
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Description

Ribitol-1,2,3,4,5-13C5 is a stable isotope-labeled form of ribitol, a pentose alcohol, where all five carbon atoms are replaced with the 13C isotope. This compound serves as a critical analytical standard and tracer in metabolic research. Its primary research value lies in the investigation of glycosylation pathways, particularly the study of α-dystroglycan (α-DG) glycosylation, which is essential for muscle integrity. Defects in this process, specifically those involving the fukutin-related protein (FKRP), underlie a class of congenital muscular dystrophies known as dystroglycanopathies. Research using this compound has been pivotal in elucidating a novel therapeutic strategy. Studies have demonstrated that orally administered ribitol can be metabolized in vivo to CDP-ribitol, the substrate for FKRP. This process partially restores functional glycosylation of α-DG and improves muscle pathology and function in preclinical FKRP-deficient models. The 13C-labeled variant allows researchers to accurately track and quantify the uptake, conversion to ribitol-5-phosphate and CDP-ribitol, and incorporation into glycans using highly sensitive methods like liquid chromatography with tandem mass spectrometry (LC/MS-MS), providing unambiguous data on the metabolic fate of the compound. This makes this compound an indispensable tool for advancing the understanding and potential treatment of FKRP-related muscular dystrophies. This product is presented as a stable isotope reagent for use as an analytical standard in HPLC and other applications. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

¹³C₅H₁₂O₅

Molecular Weight

157.11

Synonyms

Adonitol-1,2,3,4,5-13C5

Origin of Product

United States

Synthetic Methodologies for the Isotopic Enrichment of Ribitol 1,2,3,4,5 13c5

Strategies for Comprehensive 13C-Isotopic Incorporation

Achieving uniform 13C labeling across all five carbon atoms of the ribitol (B610474) molecule requires synthetic strategies that build the carbon backbone entirely from 13C-enriched sources. Both de novo chemical synthesis and enzymatic pathways offer viable, albeit distinct, approaches to this challenge.

De novo chemical synthesis builds the target molecule from basic, isotopically labeled starting materials. This bottom-up approach provides precise control over the position of the labels, ensuring complete and uniform incorporation.

One potential strategy for synthesizing Ribitol-1,2,3,4,5-13C5 involves adapting classical carbohydrate synthesis methods, such as the Kiliani-Fischer synthesis, using fully labeled starting materials. nih.gov For instance, a synthesis could theoretically start from a smaller, fully 13C-labeled sugar like D-[U-13C4]erythrose. The Kiliani-Fischer synthesis extends the carbon chain of an aldose by adding a nitrile group, which is then hydrolyzed to a carboxylic acid and reduced to an aldehyde. By using a 13C-labeled cyanide source (e.g., K13CN), the new carbon atom is also a 13C isotope.

A more modern and versatile approach involves the use of universal 13C-labeled building blocks. rsc.org For example, elemental 13C can be converted to calcium carbide (Ca13C2), which in turn is used to generate [1,2-13C2]acetylene. This C2 unit can then be used in a variety of organic reactions to construct the five-carbon backbone of ribitol through a series of controlled additions and functional group transformations. rsc.org While complex, this method offers a direct route from the elemental carbon source to the final product.

The general steps in such a synthesis would include:

Preparation of a 13C-labeled precursor: Synthesis of a simple, fully 13C-labeled molecule like [U-13C]glyceraldehyde or using the [1,2-13C2]acetylene building block.

Carbon chain elongation: Stepwise construction of the five-carbon chain through reactions like aldol (B89426) additions or Grignard reactions with 13C-labeled reagents.

Stereochemical control: Introduction of the correct stereochemistry at the three chiral centers of ribitol using stereoselective reagents and catalysts.

Reduction: Final reduction of the resulting 13C-labeled ribose or a related precursor to yield this compound.

Biocatalytic methods leverage the high specificity and efficiency of enzymes to synthesize complex molecules. For this compound, this typically involves feeding a microorganism or an enzymatic cascade with a uniformly 13C-labeled substrate, most commonly [U-13C6]glucose. creative-proteomics.comnih.gov

The primary metabolic route for producing the ribitol precursor is the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). creative-proteomics.commedchemexpress.com In this pathway, [U-13C6]glucose is converted into [U-13C5]ribose-5-phosphate or [U-13C5]ribulose-5-phosphate. nih.gov The subsequent synthesis of fully labeled ribitol can be achieved through two main biocatalytic approaches:

Whole-cell fermentation: Genetically engineered microorganisms, such as Saccharomyces cerevisiae or Escherichia coli, can be cultured in a minimal medium where [U-13C6]glucose is the sole carbon source. medchemexpress.comnih.gov By overexpressing key enzymes in the PPP and the enzymes responsible for converting ribose derivatives to ribitol, the metabolic flux can be directed towards the desired product. Specifically, an NADPH-dependent alcohol dehydrogenase (or ribitol dehydrogenase) catalyzes the reduction of [U-13C5]ribulose-5-phosphate to [U-13C5]ribitol-5-phosphate, which is then dephosphorylated to yield this compound. nih.govnih.gov

In vitro enzymatic synthesis: This approach uses a curated set of purified enzymes to create a synthetic metabolic pathway in a cell-free system. nih.govnih.gov Starting with [U-13C5]ribose-5-phosphate (which can be derived from [U-13C6]glucose), a specific reductase or dehydrogenase is used to convert it to [U-13C5]ribitol-5-phosphate. nih.gov A phosphatase enzyme then removes the phosphate group to yield the final product. This method offers greater control and potentially higher purity than whole-cell systems, as it eliminates competing metabolic pathways.

Method Starting Materials Key Steps Advantages Disadvantages
De Novo Chemical Synthesis Elemental 13C, K13CN, simple labeled sugarsCarbon chain elongation, stereoselective reactions, reductionPrecise label placement, high isotopic enrichmentMulti-step, labor-intensive, potentially low overall yield, expensive precursors fas.org
Whole-Cell Biocatalysis [U-13C6]glucoseFermentation in labeled media, metabolic pathway engineeringPotentially lower cost for large scale, utilizes efficient biological machineryByproduct formation, complex purification, metabolic burden on cells vanderbilt.edu
In Vitro Enzymatic Synthesis [U-13C6]glucose or [U-13C5]ribose-5-phosphateMulti-enzyme cascade reactionHigh specificity, high purity, no competing pathwaysHigh cost of purified enzymes, requires optimization of reaction conditions

Challenges and Innovations in High-Yield and High-Purity Synthesis of Fully 13C-Labeled Ribitol

The synthesis of this compound is accompanied by significant challenges, primarily related to achieving high yields and exceptional purity while managing the high cost of isotopically enriched starting materials. rsc.orgnih.gov

Key Challenges:

Cost of Precursors: The primary cost driver is the 13C-labeled starting material, such as [U-13C6]glucose or K13CN. Efficient use of these materials is paramount. rsc.org

Isotopic Dilution: In whole-cell systems, any unlabeled carbon sources in the growth medium can lead to isotopic dilution, reducing the final enrichment level.

Stereochemical Control: Chemical synthesis requires precise control over three chiral centers to produce the correct ribitol isomer, which can be difficult and result in unwanted stereoisomers that are challenging to separate.

Byproduct Formation: Both chemical and biological methods can produce structurally similar byproducts, complicating the purification process.

Innovations to Address Challenges:

Metabolic Engineering and Flux Analysis: A major innovation in biocatalysis is the use of 13C Metabolic Flux Analysis (13C-MFA). By tracing the flow of 13C through the metabolic network, researchers can identify bottlenecks and competing pathways. researchgate.netcreative-proteomics.com This knowledge allows for targeted genetic modifications—such as knocking out genes for byproduct formation or overexpressing pathway-specific enzymes—to engineer microbial strains that channel a greater proportion of the carbon from glucose to ribitol. vanderbilt.edu

Advanced Chemical Building Blocks: The development of universal labeled building blocks, like [1,2-13C2]acetylene derived from elemental 13C, represents a significant innovation in chemical synthesis. This approach allows for more atom-economic and modular construction of complex molecules, potentially leading to shorter synthetic routes and higher yields. rsc.org

Cell-Free Enzymatic Systems: The use of in vitro enzymatic cascades bypasses the complexity of a living cell, eliminating issues of cell viability, competing metabolism, and complex purification from cellular debris. This allows for a highly controlled environment optimized for maximum product yield.

Efficient Catalysis: In chemical synthesis, the development of highly selective and efficient catalysts for carbon-carbon bond formation and stereocontrol is crucial for improving yields and reducing the formation of isomers.

Purification and Isolation Techniques for this compound

Following synthesis, a robust purification strategy is essential to isolate this compound with the high degree of chemical and isotopic purity required for its applications. The choice of technique depends on the synthetic route and the nature of the impurities.

Common Purification and Isolation Steps:

Removal of Biomass/Catalysts: For biocatalytic methods, the first step is the separation of cells from the culture medium, typically by centrifugation. For chemical synthesis, catalysts are removed through filtration or extraction.

Chromatographic Separation: Chromatography is the cornerstone of purification for labeled sugars.

Ion-Exchange Chromatography: This technique is particularly useful for separating the neutral ribitol molecule from charged impurities, such as phosphorylated intermediates (e.g., ribitol-5-phosphate) or acidic byproducts. nih.gov Columns like DEAE-Sepharose are commonly used. nih.gov

Size-Exclusion Chromatography (Gel Filtration): This method separates molecules based on size and can be used to remove high-molecular-weight impurities like proteins and polysaccharides.

High-Performance Liquid Chromatography (HPLC): HPLC, often using an amino-propyl bonded silica (B1680970) column or a polymer-based column in hydrophilic interaction liquid chromatography (HILIC) mode, is a high-resolution technique capable of separating ribitol from other structurally similar sugars and isomers. nih.gov

Crystallization: If a highly concentrated and pure solution of ribitol is obtained, crystallization can be an effective final step to achieve exceptional purity.

Purity Analysis: The purity and isotopic enrichment of the final product are verified using analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C-NMR is the definitive method to confirm that all five carbon positions are labeled and to assess the isotopic enrichment. mdpi.comnih.gov Proton (1H) NMR is used to confirm the chemical structure and purity.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the fully labeled compound (157.11 g/mol ) and to quantify the level of isotopic enrichment by analyzing the mass distribution of the molecular ion. nih.gov

Technique Principle Purpose in Ribitol-13C5 Purification
Centrifugation Separation by densityRemoval of microbial cells and insoluble debris
Ion-Exchange Chromatography Separation by chargeRemoval of charged intermediates (e.g., sugar phosphates) and byproducts
Size-Exclusion Chromatography Separation by sizeRemoval of large molecules like proteins and polysaccharides
HPLC (HILIC) Separation by polarity/partitioningHigh-resolution separation from other sugars and isomers
NMR Spectroscopy Nuclear spin propertiesStructural verification, confirmation of 13C label positions, purity assessment mdpi.com
Mass Spectrometry Mass-to-charge ratioConfirmation of molecular weight, quantification of isotopic enrichment nih.gov

Advanced Spectroscopic and Chromatographic Characterization of Ribitol 1,2,3,4,5 13c5

Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C-Isotopic Purity and Positional Enrichment Assessment

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules and is particularly powerful for analyzing isotopically labeled compounds. It provides unambiguous identification and can accurately measure the level and position of isotopic enrichment. nih.gov

The ¹³C-NMR spectrum of Ribitol-1,2,3,4,5-¹³C₅ provides direct information about its carbon skeleton. In a proton-decoupled spectrum, the chemical shifts are expected to be similar to those of unlabeled ribitol (B610474), which are primarily influenced by the local electronic environment of each carbon atom. udel.edu For unlabeled ribitol, typical ¹³C-NMR signals in D₂O are observed around 72.2, 72.1, and 62.4 ppm. researchgate.net The symmetry of the ribitol molecule means that C-2 and C-4 are chemically equivalent, as are C-1 and C-5, resulting in three distinct signals.

A key feature of the ¹³C-NMR spectrum of Ribitol-1,2,3,4,5-¹³C₅ is the presence of extensive ¹³C-¹³C spin-spin coupling, which is virtually absent in natural-abundance spectra due to the low probability (about 1 in 10,000) of two ¹³C atoms being adjacent. compoundchem.com This coupling provides valuable information about the connectivity of the carbon backbone. The spectrum will display complex multiplet patterns for each carbon signal instead of singlets. For instance, the signal for C-1 will be split by C-2, and C-3 will be split by both C-2 and C-4. The magnitude of these one-bond (¹J_CC) and two-bond (²J_CC) coupling constants can provide conformational insights. osti.gov

Furthermore, in a proton-coupled ¹³C-NMR spectrum, each carbon signal will also be split by the protons directly attached to it (¹J_CH) and, to a lesser extent, by protons on adjacent carbons. libretexts.org One-bond carbon-proton coupling constants (¹J_CH) for sp³-hybridized carbons are typically in the range of 115–140 Hz. rubingroup.org The combination of ¹³C-¹³C and ¹³C-¹H coupling results in a highly complex spectrum that confirms the complete labeling of the carbon backbone and its proton environment.

Table 1: Expected ¹³C-NMR Data for Ribitol-1,2,3,4,5-¹³C₅ This table presents expected data based on typical values for ribitol and related polyols. Actual values may vary based on solvent and experimental conditions.

Carbon PositionExpected Chemical Shift (δ) ppmExpected Multiplicity (Proton Decoupled)Key Coupling Constants (Hz)
C-1, C-5~62.4Doublet of doublets¹J(C1-C2), ²J(C1-C3)
C-2, C-4~72.1Doublet of triplets¹J(C2-C1), ¹J(C2-C3)
C-3~72.2Triplet of triplets¹J(C3-C2), ¹J(C3-C4)

Quantitative ¹³C-NMR (qNMR) is a robust method for determining the isotopic enrichment of each carbon position without relying on mass spectrometry. nih.gov For qNMR to be accurate, experimental parameters must be carefully controlled to ensure that the integrated signal intensity is directly proportional to the number of ¹³C nuclei. magritek.com This typically involves using long relaxation delays between pulses and suppressing the Nuclear Overhauser Effect (NOE), which can otherwise lead to non-uniform signal enhancement. bhu.ac.in

The isotopic enrichment of Ribitol-1,2,3,4,5-¹³C₅ is calculated by comparing the integral of the ¹³C signals from the labeled compound to the integral of a certified internal standard with a known concentration and natural ¹³C abundance. frontiersin.org The vast difference in signal intensity between the highly enriched sample and the natural abundance standard allows for a precise calculation of the ¹³C percentage at each carbon position. This analysis confirms that the enrichment is high (typically >99%) and uniformly distributed across all five carbon atoms, verifying the isotopic purity of the material.

Mass Spectrometry (MS) for Isotopic Fidelity and Molecular Integrity of Ribitol-1,2,3,4,5-¹³C₅

Mass spectrometry is an indispensable tool for confirming the molecular weight and isotopic composition of labeled compounds. It provides direct evidence of successful isotope incorporation and ensures the molecular integrity of the analyte.

Table 2: Exact Mass Determination of Ribitol-1,2,3,4,5-¹³C₅ Calculations are based on the monoisotopic masses: ¹³C = 13.003355 u, ¹H = 1.007825 u, ¹⁶O = 15.994915 u.

Ion SpeciesMolecular FormulaTheoretical Exact Mass (m/z)
[M+H]⁺[¹³C₅H₁₃O₅]⁺158.08119 u
[M+Na]⁺[¹³C₅H₁₂O₅Na]⁺180.06313 u

Tandem mass spectrometry (MS/MS) involves selecting a precursor ion (e.g., the molecular ion of Ribitol-1,2,3,4,5-¹³C₅) and inducing fragmentation to produce a spectrum of product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure. For polyols like ribitol, common fragmentation pathways include the sequential loss of water (H₂O) and formaldehyde (CH₂O) moieties. nih.govresearchgate.net

In the analysis of Ribitol-1,2,3,4,5-¹³C₅, MS/MS serves as a powerful tool for isotopic tracing. Since every carbon atom is labeled, any fragment containing a carbon atom will have a mass shift corresponding to the number of ¹³C atoms it contains. For example, the neutral loss of formaldehyde from unlabeled ribitol results in a mass difference of 30.0106 u (¹²CH₂O). For the fully labeled compound, this loss corresponds to 31.0118 u (¹³CH₂O). By analyzing the masses of all fragment ions, it is possible to confirm that the ¹³C label is distributed throughout the entire carbon backbone, providing ultimate confidence in the isotopic fidelity of the molecule.

Table 3: Comparison of Key MS/MS Fragments for Unlabeled Ribitol and Ribitol-1,2,3,4,5-¹³C₅ Fragment m/z values are hypothetical and based on common fragmentation pathways for polyols.

Fragmentation PathwayUnlabeled Fragment [¹²C₅H₁₂O₅]Labeled Fragment [¹³C₅H₁₂O₅]
Precursor Ion [M+H]⁺153.0763158.0930
Loss of H₂O135.0657140.0824
Loss of CH₂O123.0657127.0812
C₂H₅O₂⁺ fragment61.028963.0356
C₃H₇O₃⁺ fragment91.039594.0500

Chromatographic Purity Assessment of Ribitol-1,2,3,4,5-¹³C₅ (e.g., GC-MS, LC-MS)

Chromatographic techniques are employed to separate the target compound from any potential chemical impurities, such as starting materials, reagents, or side products from the synthesis. The combination of chromatography with mass spectrometry provides a definitive assessment of both chemical and isotopic purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for analyzing volatile and thermally stable compounds. nih.gov Due to the low volatility of polyols, ribitol must first be derivatized, typically through silylation to form a trimethylsilyl (TMS) ether. nist.gov The derivatized Ribitol-1,2,3,4,5-¹³C₅ is then separated from other derivatized impurities on a GC column. The mass spectrometer provides confirmation of the identity of the peak corresponding to the labeled ribitol derivative and allows for the quantification of chemical purity, which is typically determined by the peak area percentage. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique for purity assessment that can often analyze polar compounds like ribitol directly without derivatization. ekb.eg Methods such as Hydrophilic Interaction Liquid Chromatography (HILIC) are well-suited for separating sugar alcohols. nih.gov The LC system separates Ribitol-1,2,3,4,5-¹³C₅ from any non-volatile impurities, and the coupled mass spectrometer confirms the mass of the eluting peak. researchgate.net The purity is determined from the resulting chromatogram by comparing the area of the target compound's peak to the total area of all detected peaks.

Table 4: Summary of Chromatographic Methods for Purity Analysis

TechniqueMethod SummaryExpected Result
GC-MS Analysis of TMS-derivatized sample. Separation on a non-polar capillary column.A single major peak observed at a specific retention time. MS data confirms the mass of the derivatized, labeled compound. Purity typically >98%.
LC-MS Direct analysis of the aqueous sample. Separation via HILIC or a suitable reversed-phase column.A single major peak observed at a specific retention time. MS data confirms the mass of the underivatized, labeled compound. Purity typically >98%.

Complementary Analytical Techniques for Confirmation of Compound Identity and Purity (e.g., Elemental Analysis)

Beyond the primary spectroscopic methods, a suite of complementary analytical techniques is essential for the unequivocal confirmation of the identity and purity of isotopically labeled compounds like Ribitol-1,2,3,4,5-13C5. These methods provide orthogonal data that, when combined with spectroscopic findings, offer a comprehensive characterization of the molecule. Techniques such as elemental analysis, high-resolution mass spectrometry for isotopic enrichment determination, and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy are critical in this regard.

Elemental Analysis

Elemental analysis provides a fundamental assessment of a compound's purity by comparing the experimentally determined mass percentages of its constituent elements to the theoretically calculated values. For this compound, with a molecular formula of (¹³C)₅H₁₂O₅, the theoretical elemental composition is calculated based on the atomic masses of the stable isotope ¹³C, hydrogen (¹H), and oxygen (¹⁶O). The molecular weight of the compound is 157.11 g/mol . scbt.comcymitquimica.com

The theoretical percentages are derived as follows:

Carbon-13: (5 * 13.00335 u) / 157.11 u * 100%

Hydrogen: (12 * 1.00783 u) / 157.11 u * 100%

Oxygen: (5 * 15.99491 u) / 157.11 u * 100%

A comparison of these theoretical values with the results from combustion analysis serves as a primary indicator of the sample's bulk purity and verifies that the elemental composition is consistent with the assigned molecular formula. Significant deviations between the theoretical and experimental values could indicate the presence of impurities, residual solvents, or incomplete isotopic labeling.

Table 1: Theoretical vs. Experimental Elemental Analysis Data for this compound This table is illustrative; actual experimental values are lot-specific and would be found on a Certificate of Analysis.

Element Theoretical % Experimental % (Example)
Carbon (¹³C) 41.38% 41.35%
Hydrogen (H) 7.69% 7.72%

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity

The general workflow for determining isotopic purity by LC-MS involves several steps:

Analysis of the Mass Spectrum: The sample is analyzed using an optimized UHPLC/MS method to separate the compound of interest from any impurities. almacgroup.comalmacgroup.com The high-resolution mass spectrum will show a distribution of peaks corresponding to the fully labeled compound ([M+H]⁺), as well as less abundant peaks for molecules with fewer than five ¹³C atoms.

Data Processing: The contribution of naturally occurring isotopes (e.g., ¹³C in unlabeled positions, ¹⁷O, ¹⁸O) to the mass spectrum is mathematically subtracted to "clean" the spectra. researchgate.netalmacgroup.com

This detailed analysis confirms not only the molecular weight but also the success of the isotopic labeling process, ensuring the compound is suitable for use as an internal standard in quantitative studies. science.govacanthusresearch.com

Solid-State ¹³C NMR Spectroscopy

Solid-state ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, specifically using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), offers another avenue for characterizing this compound. This non-destructive technique is highly sensitive to the local chemical environment of carbon atoms and can provide structural information on solid samples. mdpi.com

For a fully ¹³C-labeled compound like this compound, the solid-state ¹³C NMR spectrum would be expected to show distinct signals for the chemically non-equivalent carbon atoms in the ribitol backbone. The chemical shifts of these signals provide confirmation of the carbon skeleton. Furthermore, the technique is quantitative and can be used to assess the purity of the bulk material, as signals from carbon-containing impurities would also be detected. mdpi.com This method is particularly useful for detecting polymeric or other solid-phase impurities that might not be readily observable by solution-state NMR or LC-MS.

Applications of Ribitol 1,2,3,4,5 13c5 in Metabolic Flux Analysis Mfa

Elucidation of Pentose (B10789219) Phosphate (B84403) Pathway Dynamics Using Ribitol-1,2,3,4,5-13C5

The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis, responsible for generating NADPH and precursors for nucleotide biosynthesis. nih.govnih.gov this compound serves as an invaluable tool for dissecting the complexities of this pathway.

The PPP consists of two interconnected branches: the oxidative and non-oxidative phases. khanacademy.org The oxidative branch is responsible for the production of NADPH and the conversion of glucose-6-phosphate into ribulose-5-phosphate. youtube.com The non-oxidative branch facilitates the interconversion of various sugar phosphates, linking the PPP with glycolysis. nih.gov

By introducing this compound into a biological system, researchers can trace the flow of labeled carbons through both branches of the PPP. For instance, the conversion of ribitol (B610474) to ribose-5-phosphate (B1218738), an intermediate in the non-oxidative PPP, allows for the direct assessment of flux through this branch. wikipedia.org Subsequent metabolism of the labeled ribose-5-phosphate and its interconversion with other sugar phosphates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, provides a detailed map of carbon trafficking within the non-oxidative PPP. biorxiv.org This enables the differentiation between the forward and reverse fluxes of the reversible reactions in the non-oxidative branch, offering a more complete picture of pathway dynamics.

In a study on granulocytes, the use of multiple 13C-labeled glucose tracers, including those that inform on the PPP, revealed a reversal in the direction of net fluxes in the non-oxidative PPP upon phagocytic stimulation, highlighting its role in supporting the oxidative burst. biorxiv.org

For example, the labeling pattern in ribose, a direct product of the PPP, provides a direct measure of the flux entering this pathway. Comparing this to the labeling patterns of glycolytic intermediates allows for the calculation of the flux ratio at the glucose-6-phosphate branch point, where carbon can enter either glycolysis or the PPP. This information is critical for understanding how cells allocate carbon resources under different physiological conditions.

Metabolic ParameterMethod of Quantification with this compoundSignificance
Oxidative PPP Flux Measurement of 13C enrichment in NADPH and its downstream products.Indicates the cell's capacity for reductive biosynthesis and antioxidant defense.
Non-Oxidative PPP Flux Analysis of 13C distribution in sugar phosphate intermediates (e.g., fructose-6-phosphate, glyceraldehyde-3-phosphate).Reveals the extent of pentose phosphate interconversion and its connection to glycolysis.
PPP vs. Glycolysis Branching Ratio Comparison of 13C labeling in ribose (from PPP) and pyruvate/lactate (from glycolysis).Demonstrates the cellular priority for either biosynthesis/redox balance or energy production.
Reversibility of Non-Oxidative Reactions Isotopic modeling of the distribution of different 13C isotopologues of sugar phosphates.Provides a deeper understanding of the flexibility and regulation of the non-oxidative PPP.

Investigation of Glycolytic and Gluconeogenic Interconnections with Ribitol Metabolism

The metabolism of ribitol is intricately linked to glycolysis and gluconeogenesis. Ribitol can be converted to D-ribulose, which is then phosphorylated to D-ribulose-5-phosphate, an intermediate of the PPP. elsevierpure.com The non-oxidative branch of the PPP can then convert this into glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate. elsevierpure.com This interconnection allows cells to utilize ribitol as a carbon source for energy production through glycolysis or for glucose synthesis via gluconeogenesis.

By using this compound, the flux of carbon from ribitol into these central metabolic pathways can be precisely quantified. The appearance of 13C in glycolytic intermediates and end-products, such as pyruvate and lactate, provides direct evidence of ribitol's contribution to glycolysis. elsevierpure.com Conversely, the detection of 13C in glucose-6-phosphate and glycogen can indicate the activity of gluconeogenic pathways utilizing ribitol-derived carbons.

Analysis of Central Carbon Metabolism in Diverse Biological Systems

This compound-based MFA has been applied to a wide range of biological systems, revealing unique metabolic phenotypes.

Microorganisms: In bacteria and yeast, MFA studies have elucidated how these organisms adapt their central carbon metabolism in response to different carbon sources and environmental stressors. nih.govnih.gov For example, in Bacillus licheniformis, 13C-MFA revealed that overexpression of the dltB gene led to increased fluxes through the PPP and tricarboxylic acid (TCA) cycle, enhancing the production of poly-γ-glutamic acid. nih.gov

Mammalian Cells: In mammalian cells, particularly in cancer research, MFA is used to understand the metabolic reprogramming that supports rapid proliferation. nih.govresearchgate.net Isotopic tracers are crucial for delineating the altered glucose and glutamine metabolism that are hallmarks of many cancers. creative-proteomics.com Studies have shown that including labeling data from RNA-derived ribose significantly improves the resolution of PPP fluxes in Chinese Hamster Ovary (CHO) cells. nih.gov

Plants: In plant biology, 13C-MFA helps to unravel the complexities of photosynthetic and respiratory metabolism. vanderbilt.edu By tracing the fixation of 13CO2, researchers can map the flow of carbon through the Calvin cycle, photorespiration, and other central metabolic pathways in response to environmental changes like high light conditions. vanderbilt.edu

Biological SystemKey Metabolic Insights from 13C-MFA
Microorganisms Elucidation of metabolic engineering strategies for enhanced biochemical production. nih.gov
Mammalian Cells Understanding metabolic reprogramming in cancer and other diseases. researchgate.net
Plants Mapping carbon fixation and allocation in response to environmental stimuli. vanderbilt.edu

Integration of 13C-MFA Data with Systems Biology Models

The quantitative flux data obtained from this compound experiments are invaluable for the construction and validation of systems biology models. embopress.org These models aim to simulate the behavior of complex metabolic networks and predict cellular responses to genetic or environmental perturbations. researchgate.net

By incorporating experimentally determined flux values as constraints, the predictive power of these models is significantly enhanced. nih.govspringernature.com This integration allows for a more comprehensive understanding of metabolic regulation and control. For instance, flux data can be used to refine genome-scale metabolic models (GEMs), leading to more accurate predictions of metabolic capabilities and guiding metabolic engineering efforts. researchgate.net The combination of 13C-MFA with other 'omics' data, such as transcriptomics and proteomics, provides a multi-layered view of cellular function, paving the way for a more holistic understanding of biological systems. embopress.org

Ribitol 1,2,3,4,5 13c5 in the Elucidation of Biosynthetic Pathways

Precursor Tracking for Ribitol-Derived Metabolites and Macromolecules

Ribitol-1,2,3,4,5-13C5 is instrumental in identifying and quantifying metabolites and macromolecules that derive from ribitol (B610474). When this labeled compound is supplied to cells or organisms, the ¹³C atoms are incorporated into downstream products. Sensitive analytical techniques, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can then detect these heavier, labeled molecules. This allows for the direct tracing of the carbon backbone from ribitol into various cellular components.

A primary application of this is in studying the biosynthesis of wall teichoic acids (WTAs) in Gram-positive bacteria, such as Staphylococcus aureus. WTAs are crucial polymers in the bacterial cell wall, and in many species, they are composed of repeating units of ribitol phosphate (B84403). The precursor for this polymerization is CDP-ribitol. By supplying this compound, researchers can confirm that the ribitol moiety of the teichoic acid chain originates from the exogenously supplied labeled ribitol. The detection of ¹³C enrichment in the WTA fraction provides definitive evidence of this biosynthetic link.

Another significant area of application is in the study of riboflavin (B1680620) (vitamin B2) biosynthesis. The ribityl side chain of riboflavin is derived from a ribitol precursor. While studies have often used ¹³C-labeled ribose to trace this pathway, the use of this compound can provide more direct insights into the later stages of the pathway, confirming the incorporation of the intact ribitol unit into the vitamin.

The following table summarizes the key metabolites and macromolecules that can be traced using this compound:

Metabolite/Macromolecule Biological System Significance of Tracing
Polyribitol Phosphate Teichoic AcidsGram-positive bacteria (e.g., Staphylococcus aureus)Elucidates the biosynthesis of essential cell wall components.
Riboflavin (Vitamin B2)Microorganisms and plantsConfirms the origin of the ribityl side chain.
CDP-RibitolVarious organismsTracks the synthesis of the activated precursor for various biosynthetic pathways.

Investigating Polyol Biosynthesis and Interconversion Mechanisms

The metabolism of polyols, or sugar alcohols, is a complex network of interconnected pathways. This compound is a valuable probe for studying the biosynthesis of ribitol itself and its interconversion with other polyols and sugars. By introducing labeled ribitol, researchers can monitor its conversion into other metabolic intermediates.

For instance, the pentose (B10789219) phosphate pathway (PPP) is a key route for the synthesis and interconversion of five-carbon sugars. Ribitol can be oxidized to ribulose, which can then be phosphorylated to enter the PPP. By tracking the distribution of the ¹³C label from this compound into intermediates of the PPP, such as ribose-5-phosphate (B1218738) and xylulose-5-phosphate, the activity of this metabolic route can be quantified. Furthermore, the scrambling of the ¹³C atoms through the reversible reactions of the non-oxidative PPP can provide detailed information about the relative fluxes through different branches of the pathway.

Studies in renal papillary tissue have demonstrated the interconversion of various sugars and polyols, including the synthesis of sorbitol from labeled precursors like ribose. biorxiv.org The use of this compound in similar systems would allow for the investigation of the reverse flux, from a pentitol (B7790432) to other polyols and sugars, providing a more complete picture of polyol metabolism.

Identification of Novel Enzymes and Metabolic Shunts Involved in Ribitol Metabolism

Stable isotope tracing with this compound can lead to the discovery of previously unknown metabolic pathways and the enzymes that catalyze them. When the ¹³C label appears in a metabolite that is not part of a known pathway, it suggests the existence of a novel metabolic shunt or an uncharacterized enzymatic reaction.

For example, if the administration of this compound leads to the labeling of a four-carbon metabolite, it might indicate the presence of a novel aldolase (B8822740) or transketolase that can act on a ribitol-derived intermediate. By identifying these unexpected labeled products, researchers can then work backward to isolate the responsible enzymes and characterize their function.

In the context of pentitol metabolism, novel dehydrogenases have been identified that act on phosphorylated forms of these sugar alcohols. The use of this compound can aid in the in-vivo validation of the activity of such enzymes by demonstrating the conversion of labeled ribitol to its corresponding labeled keto-sugar phosphate.

The table below outlines a hypothetical workflow for the discovery of a novel enzyme using this compound:

Step Procedure Expected Outcome
1. Labeling ExperimentIntroduce this compound into a biological system (e.g., cell culture).Incorporation of ¹³C into various metabolites.
2. Metabolomic AnalysisAnalyze the metabolome using LC-MS or GC-MS to detect ¹³C-labeled compounds.Identification of known and unknown labeled metabolites.
3. Identification of Novel MetaboliteAn unexpected labeled metabolite is detected.Suggests the existence of a novel metabolic pathway.
4. Pathway ElucidationPropose a hypothetical reaction or series of reactions that could produce the novel metabolite from ribitol.A testable hypothesis for a new metabolic shunt.
5. Enzyme DiscoveryUse biochemical techniques to search for an enzyme that catalyzes the proposed reaction.Isolation and characterization of a novel enzyme.

Application in Natural Product Biosynthesis Studies Where Ribitol is a Building Block

Many natural products, particularly those from microbial sources, have complex structures that are assembled from a variety of smaller building blocks. Isotope tracing is a cornerstone of research aimed at deciphering the biosynthetic origins of these molecules. this compound can be employed to determine if ribitol serves as a precursor for any part of a natural product's carbon skeleton.

If a microorganism is fed with this compound and a subsequently isolated natural product shows ¹³C enrichment, it provides strong evidence that ribitol is a building block for that molecule. The pattern of ¹³C incorporation, which can be determined by NMR spectroscopy, can reveal how the ribitol molecule is fragmented and reassembled during the biosynthesis of the natural product. This information is crucial for understanding the enzymatic machinery responsible for the natural product's synthesis and can open avenues for the bioengineering of novel compounds.

While direct evidence for the incorporation of ribitol into a wide array of natural products is still an emerging area of research, the structural diversity of microbial metabolites suggests that polyols like ribitol are likely to be utilized in ways that are not yet fully understood. The use of this compound provides a direct and powerful method to investigate these possibilities.

Ribitol 1,2,3,4,5 13c5 As an Isotopic Internal Standard in Quantitative Metabolomics

Method Development for Absolute Quantification of Unlabeled Ribitol (B610474) and Related Compounds

The development of robust analytical methods is fundamental for the absolute quantification of ribitol and other small molecules in complex biological samples. The use of Ribitol-1,2,3,4,5-13C5 is central to the isotope dilution mass spectrometry (IDMS) technique, which is considered a gold standard for quantitative analysis. isolife.nl

The process begins with the addition of a known, precise amount of this compound to each sample at the earliest stage of sample preparation. thermofisher.comthermofisher.com This step is crucial as the internal standard can then account for analyte loss during extraction, handling, and derivatization steps. isolife.nl The sample is then processed, and the extract is analyzed, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

A calibration curve is constructed by analyzing a series of standard solutions containing a fixed concentration of the this compound and varying, known concentrations of unlabeled ribitol. The ratio of the peak area of the unlabeled ribitol to the peak area of the labeled internal standard is plotted against the concentration of the unlabeled ribitol. This ratio-based calibration is inherently more reliable than external calibration because it corrects for variations that affect both the analyte and the standard. isolife.nl The concentration of ribitol in the unknown biological samples is then determined by calculating their peak area ratios and interpolating from this calibration curve.

Table 1: Key Parameters in Method Development for Ribitol Quantification using IDMS

ParameterDescriptionRole of this compound
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.A linear relationship is established between the concentration of unlabeled ribitol and the ratio of its MS signal to that of the 13C5-labeled standard.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. nih.govThe known concentration of the spiked internal standard helps to ensure reliable quantification even at low endogenous ribitol levels.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.The unique mass of this compound allows for its unambiguous detection alongside unlabeled ribitol, ensuring that the measured signal is specific to the analyte.
Recovery The efficiency of the extraction process.By adding the standard before extraction, the ratio of analyte to standard remains constant, correcting for any losses during sample preparation. thermofisher.com

Strategies for Normalization and Correction of Matrix Effects in Mass Spectrometry-Based Metabolomics

Matrix effects are a significant challenge in MS-based metabolomics, arising from co-eluting compounds in the sample matrix that can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govchromatographyonline.com Stable isotope-labeled internal standards like this compound are the most effective tools for correcting these effects. thermofisher.commdpi.com

Because this compound co-elutes with unlabeled ribitol and has virtually identical physicochemical properties, it is subjected to the same matrix effects. thermofisher.com Therefore, any suppression or enhancement of the signal will affect both the analyte and the internal standard to the same degree. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is effectively canceled out. thermofisher.com This normalization strategy significantly improves the accuracy and precision of the quantitative results. isolife.nl

The use of a stable isotope-labeled standard for normalization outperforms other methods, such as normalization to total ion count or using a non-related internal standard, because it provides the most accurate correction for the specific analyte of interest. thermofisher.comiroatech.com

Table 2: Impact of Internal Standard Correction on Matrix Effects

This table illustrates a hypothetical example of how this compound corrects for ion suppression.

SampleAnalyte (Ribitol) Peak Area (No IS)IS (Ribitol-13C5) Peak AreaAnalyte/IS Ratio% Ion SuppressionCalculated Concentration (relative)
Standard in Solvent 100,000100,0001.000%1.00 (Reference)
Sample A (Plasma) 50,00050,0001.0050%1.00 (Corrected)
Sample B (Urine) 20,00020,0001.0080%1.00 (Corrected)

As shown, despite significant ion suppression (a reduction in absolute peak area), the ratio of the analyte to the internal standard remains constant, allowing for accurate quantification.

Validation of Analytical Methods Employing this compound as Internal Standard

Before an analytical method can be used for routine analysis, it must be validated to ensure it is suitable for its intended purpose. nih.gov Method validation demonstrates that the procedure is reliable, reproducible, and accurate for the quantification of ribitol in a specific biological matrix. The use of this compound is integral to meeting the stringent requirements of validation guidelines. mdpi.com

Validation involves assessing several key performance characteristics:

Accuracy : This is the closeness of the measured value to the true value. It is often determined by spike-recovery experiments, where known amounts of unlabeled ribitol are added to blank matrix samples. The method's accuracy is confirmed if the measured concentration, calculated using the this compound internal standard, is close to the known spiked concentration. nih.gov

Precision : This assesses the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.com The consistent use of the internal standard helps to minimize variability, leading to low relative standard deviation (RSD) values, which indicate high precision.

Linearity : This confirms a proportional relationship between the measured signal ratio (analyte/IS) and the concentration of the analyte over a specified range. nih.gov

Specificity : This ensures that the signal being measured comes only from the target analyte, without interference from other components in the sample. The high mass resolution of modern mass spectrometers allows for the specific detection of the m/z for both ribitol and this compound. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. mdpi.com

Table 3: Typical Validation Parameters and Acceptance Criteria for a LC-MS Method

Validation ParameterMeasurementTypical Acceptance Criteria
Accuracy % Recovery of spiked samples85-115%
Precision (Repeatability) % RSD of replicate measurements within a day< 15%
Precision (Intermediate) % RSD of replicate measurements on different days< 20%
Linearity Correlation coefficient (r²) of the calibration curve≥ 0.99
LOQ Signal-to-noise ratio and precision at low concentrationsS/N > 10; RSD < 20%

Interlaboratory Reproducibility and Quality Control in Quantitative Assays

Ensuring that analytical results are reproducible between different laboratories is a major goal in clinical and research metabolomics. The use of standardized methods and robust quality control (QC) measures are essential for achieving this. thermofisher.com this compound plays a vital role in these QC protocols. arome-science.com

Interlaboratory reproducibility is enhanced when all participating labs use the same validated method, including the same internal standard. By spiking all samples, calibrators, and QC samples with this compound, systematic errors that might vary between instruments or labs can be minimized. isolife.nl

A common QC practice is the routine analysis of pooled QC samples, which are created by combining small aliquots from every study sample. arome-science.com These QC samples, spiked with the internal standard, are injected periodically throughout the analytical run. Monitoring the response of this compound in these samples allows for the assessment of instrument stability and analytical consistency over time. thermofisher.com Any drift in instrument performance can be detected and corrected. Furthermore, the analysis of a common reference material, such as a certified plasma standard, across different laboratories provides a benchmark for assessing interlaboratory performance and ensuring data comparability. nih.gov

Applications of Ribitol 1,2,3,4,5 13c5 in Enzyme Mechanism Studies

Probing Stereochemistry of Enzymatic Reactions Involving Ribitol (B610474)

The three-dimensional arrangement of atoms in a substrate and its product is fundamental to understanding an enzyme's catalytic mechanism. Ribitol-1,2,3,4,5-13C5 is an invaluable probe for determining the stereochemical course of reactions catalyzed by enzymes such as ribitol dehydrogenases and kinases.

The use of ¹³C-labeled substrates, in conjunction with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, allows for the precise tracking of the fate of each carbon atom throughout the enzymatic reaction. For instance, in the oxidation of ribitol to D-ribulose by ribitol dehydrogenase, the enzyme specifically removes a hydrogen atom from the C2 position. By using fully labeled ribitol, the resulting ¹³C-labeled D-ribulose can be analyzed to confirm the position of oxidation and the stereospecificity of the hydride transfer.

Studies on related alditol dehydrogenases have demonstrated the utility of ¹³C-labeled substrates in confirming the stereochemistry of the resulting ketose products. plos.orgnih.gov For example, the oxidation of a ¹³C-labeled alditol can be monitored by ¹³C NMR, where the chemical shifts of the carbon atoms in the product provide definitive information about its structure and stereoisomeric form. plos.orgnih.gov This approach can be directly applied to enzymes acting on this compound to elucidate whether the reaction proceeds with retention or inversion of configuration at a chiral center, a critical detail in classifying the enzyme's mechanism.

Table 1: Application of this compound in Stereochemistry Studies

Analytical Technique Information Gained Example Application with Ribitol Dehydrogenase
¹³C NMR Spectroscopy Precise chemical environment of each carbon atom in the product. Distinguishing between D-ribulose and other potential ketopentose products.
Mass Spectrometry Mass of the product and its fragments. Confirming the incorporation of the ¹³C label into the product molecule.

Investigation of Kinetic Isotope Effects (KIEs) in Ribitol-Metabolizing Enzymes

Kinetic Isotope Effects (KIEs) are among the most sensitive probes of transition state structure in an enzyme-catalyzed reaction. A KIE is observed when the rate of a reaction is altered by isotopic substitution at a position involved in bond breaking or bond making in the rate-limiting step. The use of this compound allows for the determination of ¹³C KIEs, which provide insights into the changes in bonding and geometry of the carbon skeleton during catalysis.

When a C-H bond at one of the carbon centers of ribitol is cleaved in the rate-determining step of an enzymatic reaction, the heavier ¹³C isotope will result in a slightly slower reaction rate compared to the ¹²C isotopologue. This is because the ¹³C-H bond has a lower zero-point energy and is therefore stronger. The magnitude of the KIE is a direct reflection of the extent to which the bonding to the isotopic carbon has changed in the transition state.

For ribitol dehydrogenase, a primary ¹³C KIE at the C2 position would be expected if the hydride transfer from this carbon is the rate-limiting step. The magnitude of this effect can help to distinguish between different proposed transition state structures. For instance, a large KIE would suggest a transition state where the C-H bond is significantly broken. The availability of a ¹³C isotope effect provides a direct measure of the change in bond order at the carbon involved in carbon-hydrogen bond cleavage. nih.gov Such studies are crucial for constructing an accurate model of the enzymatic transition state. nih.gov

Table 2: Expected ¹³C Kinetic Isotope Effects in Ribitol Dehydrogenase Catalysis

Rate-Limiting Step Position of Isotopic Label Expected ¹³C KIE (k¹²/k¹³) Implication for Transition State
C-H bond cleavage at C2 C2 > 1.02 Significant C-H bond breaking.
Substrate binding Any carbon ~ 1.0 Binding is rate-limiting, not the chemical step.

Substrate Specificity and Enzyme Promiscuity Profiling Using Labeled Ribitol

Understanding which substrates an enzyme can act upon (substrate specificity) and its ability to catalyze alternative reactions (enzyme promiscuity) is crucial for both fundamental enzymology and biotechnological applications. mpg.denih.govnih.gov this compound can be used as a tracer to explore the substrate range of ribitol-metabolizing enzymes and to discover novel, or "promiscuous," activities.

By incubating an enzyme with a mixture of potential substrates, including this compound, and analyzing the products using techniques like mass spectrometry, one can identify which substrates have been turned over. The presence of the ¹³C label in a product confirms that it originated from the labeled ribitol. This approach is particularly useful for identifying minor products that might otherwise go undetected.

For example, a ribitol kinase, which phosphorylates ribitol, might also have a low level of activity towards other sugar alcohols. nih.gov By using this compound in competition with other unlabeled sugar alcohols, the relative rates of phosphorylation can be determined by quantifying the labeled and unlabeled phosphorylated products. This allows for a quantitative assessment of the enzyme's substrate preference and promiscuity. Studies on alditol-2-dehydrogenases have shown that these enzymes can be quite promiscuous, and understanding the stereochemical basis for this promiscuity is key to harnessing their synthetic potential. plos.orgnih.gov

Structural-Functional Relationship Studies of Ribitol Dehydrogenases and Kinases

Elucidating the relationship between an enzyme's three-dimensional structure and its catalytic function is a central goal of enzymology. This compound is a valuable tool for these studies, particularly when used in conjunction with NMR spectroscopy. NMR can provide atomic-level information about the conformation of the substrate when bound to the enzyme and any conformational changes that occur in the enzyme itself.

The conformation of ribitol in solution is an equilibrium of different asymmetric conformations, and its binding to an enzyme can stabilize a specific conformation. mdpi.comnih.gov By using ¹³C-labeled ribitol, researchers can use ¹³C NMR to probe the environment of each carbon atom in the enzyme's active site. Changes in the chemical shifts of the ¹³C atoms upon binding to the enzyme can provide information about the specific interactions between the substrate and amino acid residues in the active site.

Furthermore, techniques like solid-state NMR can be used to study the enzyme-substrate complex in a crystalline state. The distinct signals from the ¹³C-labeled ribitol can help to determine its precise orientation and conformation within the active site, providing critical data for understanding the structural basis of catalysis. This information is complementary to X-ray crystallography and can be particularly useful for studying dynamic aspects of the enzyme-substrate interaction. The sequence of the structural gene for ribitol dehydrogenase from Klebsiella aerogenes is known, which facilitates the interpretation of structural data in a functional context. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Ribitol
D-ribulose
Ribitol dehydrogenase
Ribitol kinase
Alditol dehydrogenases
L-ribulokinase
¹²C

Computational and Theoretical Approaches Integrating Ribitol 1,2,3,4,5 13c5 Data

Metabolic Network Reconstruction and Flux Prediction using 13C-Tracer Data

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. The use of 13C-labeled substrates, such as Ribitol-1,2,3,4,5-13C5, is central to this technique. nih.govethz.chcreative-proteomics.com The fundamental principle involves introducing the labeled compound into a biological system and tracking the distribution of the 13C atoms throughout the metabolic network. arxiv.orgyoutube.com

The general workflow for 13C-MFA using a tracer like this compound includes several key steps:

Isotope Labeling Experiment: Cells or organisms are cultured in a medium where a primary carbon source is replaced or supplemented with this compound. The system is allowed to reach a metabolic and isotopic steady state. nih.govresearchgate.net

Metabolite Analysis: After cultivation, intracellular metabolites and biomass components, such as proteinogenic amino acids and RNA-derived ribose, are harvested. nih.gov The distribution of 13C isotopes within these molecules is measured using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov

Computational Flux Estimation: The measured labeling patterns are then used as constraints in a computational model of the organism's metabolic network. nih.gov By using iterative algorithms, the model estimates the set of intracellular fluxes that best reproduce the experimental labeling data. nih.gov

The incorporation of 13C from this compound into various metabolic pathways provides crucial constraints for the model, significantly improving the accuracy and resolution of the predicted flux map. For instance, the labeling pattern in downstream metabolites can help to resolve the relative contributions of converging or parallel pathways, which is often impossible with stoichiometric models alone. youtube.com This detailed flux information is invaluable for identifying metabolic bottlenecks, understanding cellular responses to genetic or environmental perturbations, and guiding metabolic engineering strategies. nih.gov

Isotopic Simulation Algorithms for Modeling this compound Distribution

To accurately interpret the data from 13C-tracer experiments, sophisticated simulation algorithms are essential. These algorithms model the propagation of isotopes through a given metabolic network for a defined set of fluxes. Software suites like 13CFLUX2 and OpenFLUX employ algorithms based on concepts like cumomers or elementary metabolite units (EMUs) to efficiently simulate the expected labeling patterns of metabolites. 13cflux.netscispace.com

The process of isotopic simulation is a core component of the 13C-MFA workflow:

Model Input: The simulation requires a defined metabolic network model, a specific flux distribution (which is iteratively adjusted during the flux estimation process), and the labeling strategy of the input tracer, in this case, 100% labeling in all five carbon atoms of this compound. acs.org

Simulation: The algorithm calculates the theoretical mass isotopomer distributions (MIDs) for measurable metabolites based on the input flux map. acs.orgnih.gov This involves tracking the transfer of carbon atoms through each reaction in the network.

Comparison and Optimization: The simulated MIDs are compared to the experimentally measured MIDs. The flux distribution is then iteratively optimized to minimize the difference between the simulated and experimental data, leading to the best-fit flux map. nih.gov

Furthermore, simulation tools are crucial for the optimal design of isotope labeling experiments a priori. researchgate.net By simulating experiments with different tracers or mixtures of tracers, researchers can identify the experimental conditions that will provide the most information and best resolve the fluxes of interest, maximizing the utility of tracers like this compound. researchgate.net

Quantum Chemical Calculations for Isotopic Effects on Ribitol (B610474) Conformations or Reactivity

The substitution of 12C with 13C, as in this compound, introduces a small change in mass that can subtly affect the molecule's vibrational frequencies and, consequently, its conformational stability and reaction kinetics. icm.edu.pl These phenomena are known as isotope effects. While often small, these effects can be significant and can be investigated using quantum chemical calculations. youtube.com

Quantum chemistry methods, such as ab initio calculations and density functional theory (DFT), can be used to compute the properties of molecules with high accuracy. acs.org For this compound, these calculations could be applied to:

Determine Conformational Preferences: Studies on ribitol have shown that it exists as an equilibrium of asymmetric conformations in solution. mdpi.comnih.gov Quantum chemical calculations can predict the relative energies of different conformers and determine if the 13C substitution systematically shifts this equilibrium. Similar computational studies on glucose have demonstrated the ability to correlate calculated values with experimental data on anomeric equilibrium. nih.gov

Predict Kinetic Isotope Effects (KIEs): If ribitol is a substrate for an enzyme, the 13C labeling can alter the reaction rate. Calculations can model the transition state of the reaction and predict the KIE, providing mechanistic insights. nih.gov For example, a calculated KIE can help distinguish between different proposed reaction mechanisms. youtube.com

While direct experimental and computational studies on the isotopic effects of this compound are not widely published, the principles established from studies on other labeled molecules like glucose are directly applicable. nih.gov These theoretical approaches provide a molecular-level understanding that complements the network-level view from MFA.

Below is a table summarizing potential isotopic effects on ribitol that could be investigated using quantum chemical calculations.

PropertyPotential Isotopic EffectComputational ApproachSignificance
Vibrational Frequencies Lower frequencies for C-C and C-H bonds involving 13C due to increased reduced mass.DFT, Ab initio frequency calculationsAffects zero-point energy, contributing to equilibrium and kinetic isotope effects.
Conformational Equilibrium A slight shift in the equilibrium between different staggered conformations of the ribitol backbone.Calculation of relative energies of conformers, including zero-point energy corrections.Could influence substrate recognition and binding by enzymes.
Enzymatic Reaction Rates Altered reaction rates (KIE) for enzymes that metabolize ribitol.Transition state theory calculations to determine activation energies for 12C and 13C isotopologues.Provides insight into the rate-limiting steps and mechanism of enzymatic reactions.

Machine Learning and Statistical Approaches for Pattern Recognition in 13C-Labeled Metabolome Data

Experiments using this compound generate large and complex datasets, particularly in untargeted metabolomics studies where the labeling patterns of hundreds or thousands of compounds are measured. nih.gov Machine learning (ML) and advanced statistical methods are becoming indispensable for analyzing this high-dimensional data, enabling pattern recognition, biomarker discovery, and improved compound identification. nih.govrsc.org

The application of machine learning to 13C-labeled metabolome data can be multifaceted:

Data Preprocessing and Feature Extraction: The raw data from LC-MS or NMR analyses contain a large number of signals, not all of which are biological. nih.gov ML algorithms can help to distinguish signals from biological metabolites from background noise, a process aided by the characteristic isotopic patterns created by 13C labeling. researchgate.net

Pattern Recognition and Classification: Supervised ML algorithms, such as Support Vector Machines (SVM) and Random Forests, can be trained to recognize patterns in the labeling data that differentiate between different experimental conditions (e.g., disease vs. healthy, treated vs. untreated). nih.govijcrt.org This can help identify metabolic shifts and potential biomarkers that are impacted by the specific pathways ribitol enters.

Compound Identification: Identifying unknown compounds in metabolomics is a major challenge. nih.gov The carbon count, which can be precisely determined for metabolites derived from this compound, provides a strong constraint for formula prediction. researchgate.net ML models can be trained on large spectral libraries to predict the structure of an unknown compound from its mass spectrum and isotopic pattern. dtu.dk

Integration with other 'Omics' Data: ML is particularly powerful for integrating metabolomics data with other data types like genomics, transcriptomics, and proteomics to build more comprehensive models of biological systems. nih.gov

The following table outlines some machine learning approaches and their applications in the context of 13C-labeled metabolomics.

Machine Learning AlgorithmApplicationRole in this compound Data Analysis
Principal Component Analysis (PCA) Unsupervised dimensionality reduction and visualization.Initial exploration of labeling data to identify outliers and major trends across different samples.
Partial Least Squares-Discriminant Analysis (PLS-DA) Supervised classification and biomarker identification.To identify metabolites whose labeling from ribitol most significantly differs between experimental groups.
Support Vector Machines (SVM) Supervised classification.To build predictive models that can classify new samples based on their metabolic labeling patterns. nih.gov
Random Forest Supervised classification and regression.To identify important metabolic features (labeled compounds) for classification and handle complex, non-linear relationships in the data. nih.govijcrt.org
Artificial Neural Networks (ANN) / Deep Learning Complex pattern recognition, classification, and prediction.To predict compound structures from MS/MS spectra and labeling data, or to model complex metabolic responses. ijcrt.orgdtu.dk

By applying these computational and theoretical methods, data generated using this compound can be transformed from raw analytical measurements into a detailed, quantitative, and mechanistic understanding of cellular metabolism.

Emerging Research Frontiers and Methodological Advancements with Ribitol 1,2,3,4,5 13c5

Integration with Multi-Omics Datasets (e.g., transcriptomics, proteomics) for Systems-Level Understanding

The integration of metabolomics data with other omics layers, such as transcriptomics and proteomics, is essential for a holistic, systems-level understanding of biological processes. In this context, Ribitol-1,2,3,4,5-13C5 serves as a critical tool for ensuring the accuracy and reliability of the metabolomics data that forms the foundation of these integrated analyses. By acting as an internal standard, it allows for precise quantification of metabolite level changes, which can then be correlated with changes in gene expression and protein abundance.

A study on breast cancer cells, for example, combined metabolomics and transcriptomics to investigate how ribitol (B610474) supplementation alters cellular metabolism. nih.govresearchgate.net The study revealed that ribitol enhances glycolysis and affects the pentose (B10789219) phosphate (B84403) pathway and TCA cycle, findings that were supported by corresponding changes in gene expression profiles. nih.gov In such studies, a labeled standard like this compound is indispensable for confidently linking the observed metabolic phenotype to the transcriptomic data.

Similarly, in neurodegenerative disease research, multi-omics approaches are used to unravel complex pathologies. Studies investigating the role of specific proteins in Parkinson's disease, for instance, use metabolomics alongside transcriptomics to understand metabolic dysregulation in astrocytes. biorxiv.org The use of [UL-13C]Ribitol as an internal standard in the metabolomics workflow ensures that the quantitative data is robust enough to be meaningfully integrated with differential gene expression data, providing insights into pathways like neuroinflammation and glutamine metabolism. biorxiv.org

Table 1: Application of this compound in Multi-Omics Research

Research Area Omics Datasets Integrated Role of Labeled Ribitol Key Findings from Integrated Analysis
Oncology Metabolomics, Transcriptomics Not explicitly used as a standard in the cited study, but the study demonstrates the principle of integrating metabolomic changes (induced by unlabeled ribitol) with transcriptomic data. nih.govresearchgate.net Ribitol supplementation enhances glycolysis and alters the pentose phosphate pathway, supported by corresponding gene expression changes in breast cancer cells. nih.gov
Neurodegeneration Metabolomics, Transcriptomics Internal Standard ([UL-13C]Ribitol) In models of Parkinson's disease, labeled ribitol enables accurate metabolite quantification, linking protein function to neuroinflammation and altered glucose/glutamine metabolism. biorxiv.org

Development of Novel Analytical Platforms for Enhanced Detection and Quantification of 13C-Ribitol and its Metabolites

The accurate detection and quantification of this compound and its downstream metabolites are paramount for its use as an internal standard and tracer. Researchers continuously develop and refine analytical platforms, primarily based on mass spectrometry (MS), to enhance sensitivity and resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used platform. In this method, samples are derivatized to increase volatility and then separated by gas chromatography before being detected by a mass spectrometer. biorxiv.orguni.lu this compound is added early in the sample preparation process to correct for variations during extraction and derivatization. biorxiv.orguni.lu This ensures that the final quantification of other metabolites is accurate and reproducible.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique, particularly for polar metabolites that are not easily analyzed by GC-MS. Different LC methods, such as hydrophilic interaction liquid chromatography (HILIC), are employed to achieve separation. The coupling to high-resolution mass spectrometers allows for precise measurement of labeled compounds.

The choice of platform often depends on the specific research question and the biological matrix being studied. For instance, GC-MS is frequently employed for central carbon metabolites, while LC-MS may be preferred for a broader, untargeted analysis. In all cases, the inclusion of this compound is a cornerstone of rigorous quantitative metabolomics.

Table 2: Analytical Platforms for 13C-Ribitol Detection

Analytical Platform Principle Role of this compound Common Application
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection. Internal standard added during extraction to normalize for sample preparation variability. biorxiv.orguni.lu Targeted and untargeted analysis of central carbon metabolism.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of compounds in a liquid phase followed by mass-based detection. Internal standard for normalization and quality control in broad metabolomic profiling. Analysis of a wide range of metabolites, including polar and non-volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detection of isotopes based on their magnetic properties. Can be used to trace the flow of 13C atoms through metabolic pathways. nih.gov Metabolic flux analysis and structural elucidation of metabolites. nih.gov

Application in Specific Metabolic Engineering Strategies

Metabolic engineering aims to purposefully modify cellular metabolism, often in microorganisms, for the production of valuable chemicals or biofuels. A core technique in this field is ¹³C-Metabolic Flux Analysis (¹³C-MFA), which quantifies the rates (fluxes) of metabolic reactions within a cell. nih.govethz.ch ¹³C-MFA relies on feeding cells a ¹³C-labeled substrate and then measuring the labeling patterns in downstream metabolites. researchgate.net

While often used as a substrate, compounds like this compound can also be used to trace specific pathways. For example, in studies of pentose sugar metabolism in yeast, the production of labeled ribitol from labeled L-arabinose was monitored using ¹³C NMR to elucidate the metabolic pathways involved. nih.gov This information is crucial for engineering yeast strains that can efficiently ferment pentose sugars, which are abundant in biomass. nih.gov

By providing a detailed map of cellular metabolic activity, ¹³C-MFA allows researchers to identify bottlenecks in production pathways, uncover alternative metabolic routes, and verify the effects of genetic modifications. nih.gov The use of labeled tracers like this compound is therefore integral to the rational design and optimization cycles of metabolic engineering. medchemexpress.com

Innovations in Automated Synthesis and High-Throughput Labeling

The increasing demand for isotopically labeled compounds in metabolomics and metabolic engineering has spurred innovations aimed at automating their synthesis and enabling high-throughput analysis. While the custom synthesis of a specific molecule like this compound is often a complex, multi-step process, the principles of automated synthesis developed for other biomolecules are becoming more relevant.

Automated synthesizers have revolutionized the production of peptides and oligonucleotides, and similar efforts are underway for complex carbohydrates (oligosaccharides). scienmag.comresearchgate.netrsc.org These systems use solid-phase synthesis techniques to assemble molecules in a programmable and highly efficient manner, which could potentially be adapted for labeled pentitols. scienmag.com The development of automated systems for producing radiolabeled compounds like ¹¹C-glucose for clinical use also demonstrates the feasibility of automating isotope labeling processes. nih.gov

On the analysis side, high-throughput methods are crucial for large-scale metabolic studies. Innovations include techniques that allow for the multiplexed analysis of dozens of samples in a single run using unique isotope tags. chemrxiv.org Furthermore, rapid analytical methods, such as using ¹H NMR to indirectly quantify ¹³C enrichment, are being developed to accelerate the analysis of isotopic flux tracing experiments, making them more suitable for large-scale investigations. nih.govresearchgate.net These advancements in both synthesis and analysis promise to make the use of labeled compounds like this compound more accessible and scalable for future research.

Conclusion and Future Perspectives on Ribitol 1,2,3,4,5 13c5 Research

Summary of Key Contributions to Metabolic Science and Beyond

The application of Ribitol-1,2,3,4,5-13C5 as a metabolic tracer has yielded significant advancements in several areas of metabolic science. Its primary contribution lies in its ability to elucidate the dynamics of the pentose (B10789219) phosphate (B84403) pathway (PPP) and related metabolic routes.

One of the most notable applications of this compound has been in the study of dystroglycanopathies, a group of muscular dystrophies. Research has demonstrated that this labeled compound can be used to trace the synthesis of cytidine (B196190) diphosphate-ribitol (CDP-ribitol), a crucial substrate for the functional glycosylation of α-dystroglycan. nih.gov By tracking the incorporation of the 13C isotopes, scientists have been able to confirm that exogenous ribitol (B610474) can be metabolized to CDP-ribitol, thereby providing a basis for potential therapeutic strategies for certain forms of muscular dystrophy. nih.gov

In the field of oncology, this compound has been instrumental in dissecting the altered metabolic pathways of cancer cells. Studies have utilized this tracer to investigate how cancer cells reprogram their metabolism, particularly the interplay between glycolysis, the PPP, and the tricarboxylic acid (TCA) cycle. moravek.com This research has provided a deeper understanding of the metabolic adaptability of tumors and may open new avenues for targeted cancer therapies. moravek.com

Furthermore, this compound has been employed as a diagnostic tool. For instance, it has shown potential in the noninvasive identification of human bladder cancer through urinary metabonomics. nih.gov

The use of this compound in metabolic flux analysis allows for the quantification of the rate of metabolic reactions. This provides a dynamic view of cellular metabolism that is not achievable with traditional metabolomics approaches that only measure static metabolite levels.

Table 1: Key Research Findings from this compound Tracer Studies

Research Area Key Findings
Dystroglycanopathies Confirmed the metabolic conversion of exogenous ribitol to CDP-ribitol, a key molecule for functional glycosylation of α-dystroglycan. nih.gov
Cancer Metabolism Revealed alterations in glycolysis, the pentose phosphate pathway, and the TCA cycle in breast cancer cells upon ribitol supplementation. moravek.com
Diagnostic Biomarkers Demonstrated potential as a noninvasive diagnostic tool for human bladder cancer via urinary metabonomics. nih.gov

| Metabolic Pathway Elucidation | Enabled detailed tracing of the pentose phosphate pathway and its connections to other central carbon metabolism pathways. |

Remaining Challenges and Open Questions in this compound Research

Despite its significant contributions, the research on this compound is not without its challenges and unanswered questions.

A primary challenge lies in the complexity of metabolic flux analysis (MFA). While powerful, 13C-MFA requires sophisticated experimental designs, advanced analytical instrumentation, and complex computational modeling to accurately interpret the data. nih.gov Ensuring that cells are in a metabolic steady state during labeling experiments is crucial for accurate flux calculations. researchgate.net

Another area that requires further investigation is the complete elucidation of the mammalian ribitol-5-phosphate biosynthetic pathway. nih.gov While it is known that ribitol can be converted to CDP-ribitol, the precise enzymatic steps and their regulation are not fully understood. This knowledge gap limits our ability to fully interpret the results from tracer studies and to develop more effective therapeutic interventions.

The analytical detection and quantification of this compound and its downstream metabolites can also be challenging. While methods like liquid chromatography-mass spectrometry (LC-MS/MS) are employed, optimizing these methods for sensitivity and accuracy, especially in complex biological matrices, remains an area of active development. plos.org

Furthermore, the potential off-target effects of administering high doses of ribitol, even as a tracer, are not entirely known and warrant further investigation to ensure the safety and specificity of experimental findings. nih.gov

Table 2: Open Research Questions Concerning this compound

Category Unresolved Question
Biochemical Pathways What are the specific enzymes and regulatory mechanisms of the mammalian ribitol-5-phosphate biosynthetic pathway? nih.gov
Analytical Methods How can the sensitivity and accuracy of detection methods for this compound and its metabolites in various biological samples be further improved? plos.org
Metabolic Modeling How can we refine computational models to more accurately simulate and predict metabolic fluxes based on data from this compound tracer experiments? nih.gov

| Physiological Effects | What are the long-term physiological effects of administering labeled ribitol, and are there any potential off-target metabolic consequences? nih.gov |

Projected Innovations and Untapped Potentials for Future Studies

The future of this compound research holds considerable promise, with projected innovations in technology and untapped potential in various scientific and clinical domains.

Advances in analytical technologies, particularly in high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are expected to enhance the capabilities of tracing and quantifying this compound and its metabolites. symeres.com These advancements will likely lead to more precise and comprehensive metabolic flux analyses.

The integration of metabolomics data from this compound tracer studies with other "omics" data, such as genomics, transcriptomics, and proteomics, will provide a more holistic understanding of cellular regulation. This systems biology approach could uncover novel regulatory mechanisms and therapeutic targets.

In the realm of clinical research, this compound has significant potential for the development of personalized medicine. By tracing metabolic pathways in individual patients, it may be possible to predict disease progression and tailor treatments based on an individual's specific metabolic profile. Clinical trials investigating ribitol supplementation for certain muscular dystrophies are already underway, and the use of labeled ribitol could be a valuable tool in monitoring treatment efficacy and understanding its mechanism of action. mdpi.comgcs-web.com

Furthermore, the application of this compound could be expanded to other areas of research where the pentose phosphate pathway plays a critical role, such as in neurodegenerative diseases, immunology, and aging.

The development of novel, more efficient methods for the synthesis of this compound and other isotopically labeled compounds will make these powerful research tools more accessible to the scientific community.

Table 3: Future Directions in this compound Research

Area of Innovation Projected Advancements and Potential Applications
Analytical Technologies Development of more sensitive and high-throughput analytical platforms for the detection and quantification of 13C-labeled metabolites. symeres.com
Systems Biology Integration of fluxomics data with other omics data to build comprehensive models of cellular metabolism and disease.
Personalized Medicine Use of this compound to assess individual metabolic phenotypes and guide personalized therapeutic interventions.
Expanded Disease Models Application of this compound to study the role of the pentose phosphate pathway in a wider range of diseases, including neurodegeneration and inflammatory disorders.

| Drug Development | Utilization of this compound as a tool to evaluate the metabolic effects of new drug candidates and to understand their mechanisms of action. |

Table of Mentioned Compounds

Compound Name
This compound
Ribitol
Cytidine diphosphate-ribitol (CDP-ribitol)
α-dystroglycan

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of Ribitol-1,2,3,4,5-<sup>13</sup>C5 in experimental workflows?

  • Methodology :

  • Mass Spectrometry (MS) : Use high-resolution MS (e.g., GC-MS or LC-MS/MS) to confirm isotopic enrichment. The 5TMS derivative of ribitol (C20H52O5Si5) generates distinct fragmentation patterns, with characteristic ions at m/z 513.0514 for the molecular ion and signature isotopic peaks for <sup>13</sup>C5 labeling .
  • Nuclear Magnetic Resonance (NMR) : Analyze <sup>13</sup>C NMR spectra to verify isotopic labeling at positions 1–5. Compare chemical shifts with unlabeled ribitol (e.g., δ 60–75 ppm for C-OH groups) .
  • Chromatographic Purity : Employ reverse-phase HPLC with evaporative light scattering detection (ELSD) to assess purity, ensuring no unlabeled ribitol or degradation products are present .

Q. What are the critical considerations for synthesizing and handling Ribitol-<sup>13</sup>C5 in metabolic studies?

  • Methodology :

  • Isotopic Integrity : Use <sup>13</sup>C-labeled precursors (e.g., D-ribose-<sup>13</sup>C5) in catalytic hydrogenation reactions, monitoring pH and temperature to prevent isotopic scrambling .
  • Storage : Store lyophilized samples at -20°C in inert atmospheres to avoid hygroscopic degradation. Pre-test stability under experimental conditions (e.g., pH 4–9, 4–37°C) to rule out racemization or isotopic dilution .
  • Handling : Follow OSHA safety guidelines (e.g., PPE for non-hazardous but reactive polyols) and validate sterility in cell culture applications to prevent microbial contamination .

Advanced Research Questions

Q. How can isotopic purity of Ribitol-<sup>13</sup>C5 be maintained in long-term metabolic flux analyses, and what are the risks of contamination?

  • Methodology :

  • Isotopic Dilution Assays : Spiking experiments with unlabeled ribitol (488-81-3) in tracer studies to quantify cross-contamination. Use HPLC-MS to detect <sup>12</sup>C/<sup>13</sup>C ratios in intracellular pools .
  • Dynamic Correction : Apply mathematical models (e.g., isotopomer spectral analysis) to correct for natural isotope abundance in downstream metabolites like flavin mononucleotide (FMN) or ribitol phosphate .
  • Challenges : In Gram-positive bacterial studies, account for endogenous ribitol production in teichoic acid biosynthesis, which may dilute the <sup>13</sup>C signal .

Q. What experimental designs resolve contradictions in ribitol’s cryoprotective role, as seen in lichen studies under varying temperatures?

  • Methodology :

  • Controlled Stress Tests : Replicate studies on Xanthoparmelia somloensis using Ribitol-<sup>13</sup>C5 to track incorporation into cryoprotectants. Compare Fv/Fm (photosynthetic efficiency) and NPQ (non-photochemical quenching) at -5°C vs. +5°C .
  • Dose-Response Analysis : Titrate ribitol concentrations (e.g., 0–50 mM) and measure polyol/sugar pools via GC-MS. Note that at -5°C, ribitol content correlates with dose, but this trend disappears at higher temperatures .
  • Data Contradictions : Address ambiguous results (e.g., ribitol increases/decreases in AR-treated thalli) by pairing metabolomics with transcriptomics to identify stress-responsive genes (e.g., ribitol dehydrogenase) .

Q. How can Ribitol-<sup>13</sup>C5 be used to trace metabolic cross-talk between coenzyme biosynthesis and secondary metabolite pathways?

  • Methodology :

  • Pulse-Chase Experiments : Administer Ribitol-<sup>13</sup>C5 to Adonis vernalis cell cultures and track label incorporation into riboflavin (C17H20N4O6) and FMN using LC-HRMS .
  • Compartmentalization Studies : Isolate mitochondria and chloroplasts to quantify <sup>13</sup>C enrichment in FMN vs. teichoic acid precursors, resolving organelle-specific utilization .
  • Statistical Rigor : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for study design, ensuring ≥3 biological replicates and p < 0.05 thresholds for significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.